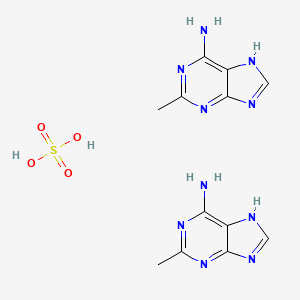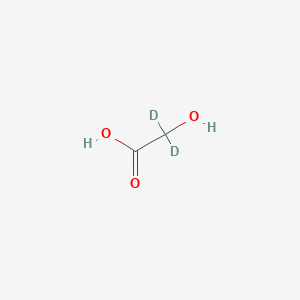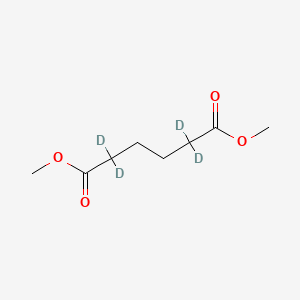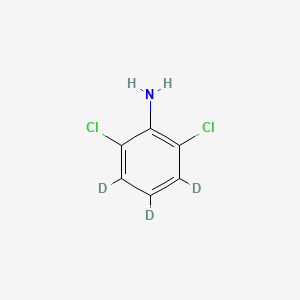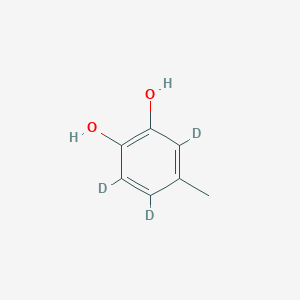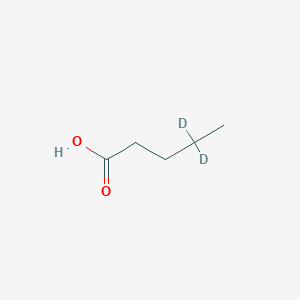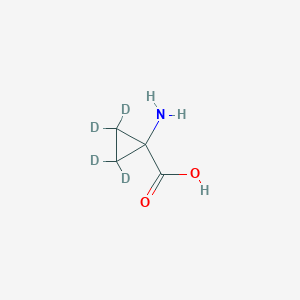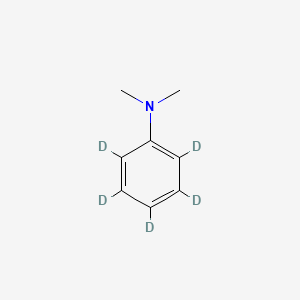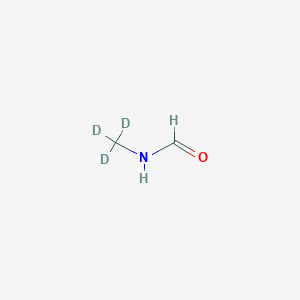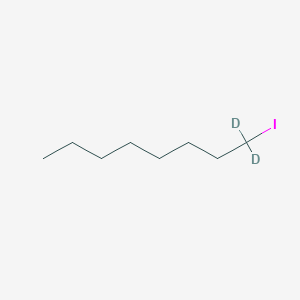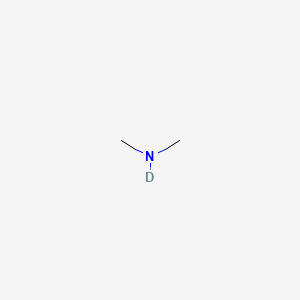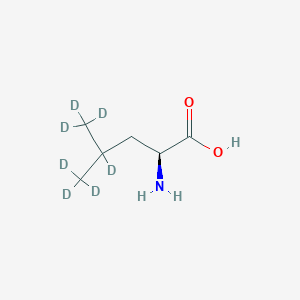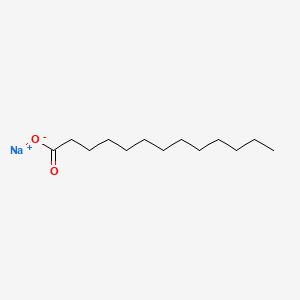
Sodium tridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tridecanoate is a sodium salt of tridecanoic acid, with the molecular formula C₁₃H₂₅NaO₂ . It is a carboxylate salt that is commonly used in various industrial and scientific applications due to its surfactant properties and its role in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tridecanoate can be synthesized through the neutralization of tridecanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium where tridecanoic acid is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows: [ \text{C₁₃H₂₅COOH} + \text{NaOH} \rightarrow \text{C₁₃H₂₅COONa} + \text{H₂O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The tridecanoic acid is often derived from natural fats and oils through hydrolysis and subsequent purification. The neutralization process is then carried out in large reactors with controlled temperature and pH to ensure complete conversion and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tridecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tridecanoic acid and other oxidized derivatives.
Reduction: It can be reduced to form tridecanol.
Substitution: It can participate in nucleophilic substitution reactions where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Tridecanoic acid and other carboxylic acids.
Reduction: Tridecanol.
Substitution: Amides, esters, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium tridecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Wirkmechanismus
The mechanism of action of sodium tridecanoate involves its ability to interact with lipid membranes and disrupt their integrity. This is primarily due to its amphiphilic nature, where the hydrophobic tail interacts with lipid bilayers, and the hydrophilic head interacts with the aqueous environment. This disruption can lead to increased permeability and eventual cell lysis in microbial cells. Additionally, this compound can form micelles that encapsulate hydrophobic molecules, enhancing their solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
- Sodium laurate (C₁₂H₂₃NaO₂)
- Sodium myristate (C₁₄H₂₇NaO₂)
- Sodium palmitate (C₁₆H₃₁NaO₂)
Comparison: Sodium tridecanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to other sodium carboxylates. For instance, it has a different melting point, solubility, and surfactant properties compared to sodium laurate or sodium palmitate. These differences make it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
3015-50-7 |
|---|---|
Molekularformel |
C13H26NaO2 |
Molekulargewicht |
237.33 g/mol |
IUPAC-Name |
sodium;tridecanoate |
InChI |
InChI=1S/C13H26O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h2-12H2,1H3,(H,14,15); |
InChI-Schlüssel |
FYRWSOKGHDXPAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
3015-50-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


